Phenylselenyl chloride

Vue d'ensemble

Description

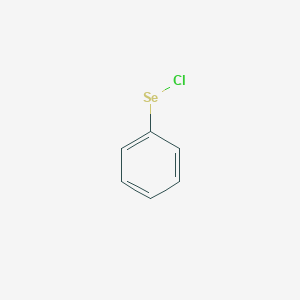

Phenylselenyl chloride (C₆H₅ClSe, molecular weight: 191.53 g/mol) is a versatile organoselenium reagent widely used in organic synthesis for electrophilic selenylation, cyclization, and stereoselective transformations. It is characterized by its ability to form reactive intermediates such as seleniranium ions, enabling regioselective additions to alkenes and alkynes . Key applications include the synthesis of carbocyclic nucleosides (e.g., 3'-chlorocarbovir) , pyrazole derivatives , and α,β-unsaturated carbonyl compounds via selenoxide elimination . Its reactivity is influenced by the electrophilic selenium center, which interacts with electron-rich substrates to dictate stereochemical outcomes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du composé de sélénium 2 implique généralement la réaction du sélénium élémentaire avec des substrats organiques ou inorganiques dans des conditions contrôlées. Une méthode courante est la réaction du dioxyde de sélénium avec des composés organiques pour former des composés organoséléniés. Cette réaction nécessite souvent des catalyseurs spécifiques et des conditions de réaction, telles que des températures élevées et des atmosphères inertes .

Méthodes de production industrielle : La production industrielle du composé de sélénium 2 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que l'hydrogénation catalytique, les réactions d'oxydoréduction et la catalyse par transfert de phase sont utilisées pour produire le composé de sélénium 2 à l'échelle industrielle .

Analyse Des Réactions Chimiques

Types de réactions : Le composé de sélénium 2 subit diverses réactions chimiques, notamment :

Oxydation : Le composé de sélénium 2 peut être oxydé pour former des sélénoxides et des sélénones.

Réduction : La réduction du composé de sélénium 2 peut produire des séléniures et du sélénium élémentaire.

Substitution : Le composé de sélénium 2 peut participer à des réactions de substitution, où les atomes de sélénium sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, acide nitrique et autres agents oxydants.

Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Substitution : Halogènes, chlorure de sulfuryle.

Principaux produits formés :

Oxydation : Sélénoxides, sélénones.

Réduction : Séléniures, sélénium élémentaire.

Substitution : Divers composés organoséléniés.

4. Applications de la recherche scientifique

Le composé de sélénium 2 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans la synthèse organique et la catalyse.

Biologie : Le composé de sélénium 2 est étudié pour son rôle dans les sélénoprotéines et ses propriétés antioxydantes.

Industrie : Utilisé dans la production de semi-conducteurs, de verre et de céramique.

5. Mécanisme d'action

Le mécanisme d'action du composé de sélénium 2 implique son incorporation dans les sélénoprotéines et autres biomolécules. Le sélénium est métabolisé en sélénophosphate et en sélénocystéine, qui sont ensuite incorporés dans les protéines via des séquences d'ARN spécifiques. Ces sélénoprotéines jouent un rôle crucial dans la défense antioxydante, le métabolisme de l'hormone thyroïdienne et la fonction immunitaire .

Composés similaires :

Sélénométhionine : Un acide aminé contenant du sélénium, connu pour son rôle dans la synthèse des protéines et l'activité antioxydante.

Sélénocystéine : Un autre acide aminé contenant du sélénium, souvent désigné comme le 21e acide aminé, essentiel au fonctionnement des sélénoprotéines.

Dioxyde de sélénium : Un composé de sélénium courant utilisé en synthèse organique et comme agent oxydant.

Unicité du composé de sélénium 2 : Le composé de sélénium 2 se distingue par sa réactivité chimique polyvalente et sa large gamme d'applications. Sa capacité à subir diverses réactions chimiques et son rôle dans les systèmes biologiques en font un composé d'un intérêt significatif en recherche et en industrie.

Applications De Recherche Scientifique

Applications in Organic Synthesis

2.1 Synthesis of 2-Amino Alcohols

Phenylselenyl chloride serves as a key reagent in the synthesis of 2-amino alcohols through nucleophilic substitution reactions. Its ability to introduce selenium into organic molecules allows for the subsequent transformation into valuable intermediates in pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated the use of PhSeCl in the synthesis of various 2-amino alcohols, showcasing high yields and regioselectivity . The reaction conditions were optimized to enhance product formation.

2.2 Organocatalysis

The compound has been effectively utilized in organocatalytic reactions, where it facilitates transformations under mild conditions. Its role as a catalyst has been explored in various rearrangement reactions, including aldoxime rearrangements to synthesize amides.

Case Study:

Research highlighted the catalytic efficiency of this compound in aldoxime rearrangements, demonstrating its potential to streamline synthetic pathways while reducing waste .

Applications in Material Science

3.1 Molecular Self-Assembly

This compound exhibits unique properties that allow it to participate in surface-mediated self-assembly processes. This characteristic is particularly useful in nanotechnology and materials science for creating functionalized surfaces.

Case Study:

Recent investigations into the self-assembly of PhSeCl on gold surfaces (Au(111)) revealed that it can form ordered structures that are beneficial for sensor applications and electronic devices .

Comparative Analysis of Applications

Mécanisme D'action

The mechanism of action of selenium compound 2 involves its incorporation into selenoproteins and other biomolecules. Selenium is metabolized to selenophosphate and selenocysteine, which are then incorporated into proteins through specific RNA sequences. These selenoproteins play crucial roles in antioxidant defense, thyroid hormone metabolism, and immune function .

Comparaison Avec Des Composés Similaires

Comparison with Similar Organoselenium Compounds

Phenylselenyl Bromide (PhSeBr)

PhSeBr shares structural similarity with phenylselenyl chloride but differs in the halide counterion (Br⁻ vs. Cl⁻). Both reagents exhibit comparable stereoselectivity in additions to norbornene derivatives, as demonstrated by Palmer et al., where PhSeBr preferentially formed endo-6-phenylseleno products with lactams . However, the halide ion shows minimal influence on reaction yields in tetrahydrofuran synthesis, as both PhSeCl and PhSeBr achieved near-quantitative yields under mild conditions .

Phenylselenol (PhSeH) and Diselenides (RSeSeR)

Phenylselenol, generated by reducing diselenides, is less stable and more nucleophilic than PhSeCl. While diselenides (e.g., 7a–7e in DNA-encoded library synthesis) require reductive activation, PhSeCl directly participates in electrophilic couplings without additional steps, achieving higher conversion rates (e.g., 76% yield in indole arylselenation) . PhSeCl also avoids the oxidative instability associated with selenols .

Phenylselenenyl Zinc Chloride (PhSeZnCl)

PhSeZnCl, synthesized from PhSeCl and zinc, is an air-stable selenolate with glutathione peroxidase (GPx)-like antioxidant activity.

Selenoxides and Selenoureas

Selenoxides (e.g., from oxidation of PhSeCl adducts) are pivotal in elimination reactions to form alkenes, as seen in the synthesis of α,β-unsaturated lactams . In contrast, selenoureas act as nucleophilic selenium sources, limiting their use in electrophilic pathways where PhSeCl excels .

Reaction Selectivity and Mechanistic Insights

Stereoselectivity in Norbornene Additions

PhSeCl exhibits exo preference in norbornene additions (e.g., forming 6-phenylseleno products), whereas norbornadiene reactions favor endo selectivity due to orbital interactions between selenium’s empty d-orbital and the substrate’s π-system . This contrasts with PhSeBr, which shows similar trends but requires harsher conditions for comparable yields .

Electrophilic Arylselenation

PhSeCl outperforms other electrophilic selenium reagents (e.g., selenocyanates) in acid-free arylselenation of indoles, achieving 53–98% yields without catalysts .

Toxicity and Pharmacological Considerations

PhSeCl is highly reactive and toxic, necessitating careful handling .

Comparative Data Table

Activité Biologique

Phenylselenyl chloride (PhSeCl) is an organoselenium compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antioxidant properties. This article explores the biological activity of PhSeCl, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its electrophilic nature, allowing it to participate in various chemical reactions. It acts as a Lewis acid and can form seleniranium ions, which are crucial intermediates in many reactions involving alcohols and alkenes. The reactivity of PhSeCl is influenced by steric factors and the presence of nucleophiles such as water or alcohols, leading to the formation of selenoethers or selenides.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of PhSeCl and its derivatives against various pathogens, including multidrug-resistant strains. For instance, a study reported that phenylselenyl-substituted steroids exhibited significant antimicrobial activity against Pseudomonas aeruginosa, showing over 95% reduction in chemiluminescence at high doses compared to standard antibiotics like colistin .

Table 1: Antimicrobial Efficacy of Phenylselenyl Compounds

| Compound | Pathogen | % Inhibition at 10 min | Comparison to Colistin |

|---|---|---|---|

| PhSe-substituted Steroid | Pseudomonas aeruginosa | >95% | Superior |

| Colistin | Pseudomonas aeruginosa | 60% (5x MIC) | Inferior |

The amphipathic nature of these compounds suggests they may disrupt bacterial membranes, similar to ceragenins, which are known for their broad-spectrum antimicrobial activity. Further studies are needed to elucidate the exact mechanisms by which these compounds exert their effects.

Antioxidant Properties

PhSeCl has also been investigated for its antioxidant properties. Its ability to participate in redox reactions allows it to scavenge free radicals and reduce oxidative stress. A study demonstrated that PhSeCl could mimic glutathione peroxidase (GPx) activity, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Case Studies

- Synthesis of Antimicrobial Agents : A study synthesized various phenylselenyl derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenylselenyl group significantly influenced the compounds' efficacy .

- Electrophilic Hydroxy-selenenylation : Research on the electrophilic addition of PhSeCl to alcohols revealed that it could produce diastereomerically enriched products with good yields. This reaction was optimized using different solvents and nucleophiles, showcasing the versatility of PhSeCl in organic synthesis .

Toxicity and Safety Considerations

While PhSeCl shows promising biological activities, it is essential to consider its toxicity profile. Organoselenium compounds can exhibit prooxidant behavior at high concentrations, leading to cellular damage. Studies have indicated that the toxicity of selenium compounds is dose-dependent, necessitating careful evaluation in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for phenylselenyl chloride, and what experimental precautions are critical for its purification?

this compound is typically synthesized via chlorination of phenylselenol or oxidative methods using selenium dioxide and hydrochloric acid. Key precautions include strict exclusion of moisture (due to its hydrolytic instability) and use of inert atmospheres (argon/nitrogen) during synthesis. Purification often involves vacuum distillation or recrystallization from anhydrous solvents like dichloromethane. Handling requires corrosion-resistant glassware and personal protective equipment (PPE) due to its toxicity and reactivity .

| Synthetic Method | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination of PhSeH | Cl₂ gas, 0°C, anhydrous CH₂Cl₂ | 70-85% |

| Oxidative synthesis | SeO₂, HCl, reflux | 60-75% |

Q. How can researchers reliably characterize this compound using spectroscopic and crystallographic techniques?

Nuclear magnetic resonance (¹H, ¹³C, ⁷⁷Se NMR) and mass spectrometry (EI-MS) are standard for structural confirmation. The ⁷⁷Se NMR signal typically appears at δ ~500–600 ppm. X-ray crystallography is recommended for definitive stereochemical analysis, as the Se–Cl bond length (~2.2 Å) and bond angles are critical for verifying molecular geometry. Ensure samples are prepared under inert conditions to prevent decomposition .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its acute toxicity (oral LD₅₀: 25 mg/kg in rats) and corrosivity, researchers must use fume hoods, nitrile gloves, and sealed containment systems. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Storage requires airtight containers at 2–8°C under inert gas. Always consult safety data sheets (SDS) and institutional guidelines for emergency procedures .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in selenoxide elimination reactions?

Kinetic isotope effect (KIE) experiments and density functional theory (DFT) calculations are critical for probing transition states. Monitor reaction intermediates via in situ IR spectroscopy or stopped-flow techniques. For example, the β-hydride elimination step in selenoxide elimination can be studied using deuterated substrates to confirm concerted vs. stepwise pathways .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

Discrepancies in enantioselectivity may arise from trace moisture or impurities. Implement rigorous drying protocols (e.g., molecular sieves) and compare results across multiple batches. Use chiral HPLC or circular dichroism (CD) to verify enantiomeric excess (ee). Reproducibility can be enhanced by standardizing reaction conditions (solvent, temperature) and reporting detailed metadata .

Q. How can this compound be applied in electrochemical selenium-transfer reactions?

Cyclic voltammetry (CV) reveals redox potentials for Se–Cl bond activation. Pair with in situ X-ray absorption spectroscopy (XAS) to track selenium speciation. For example, this compound’s reduction potential (~−0.5 V vs. Ag/AgCl) facilitates its use as an electrophilic selenium source in cross-coupling reactions. Optimize electrolyte composition (e.g., TBAPF₆ in acetonitrile) to stabilize reactive intermediates .

Q. What advanced analytical methods validate this compound’s reactivity in complex matrices (e.g., biological systems)?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) can identify selenium-containing metabolites. For cellular studies, use inductively coupled plasma mass spectrometry (ICP-MS) to quantify selenium uptake. Confocal microscopy with selenium-specific fluorescent probes (e.g., BODIPY-Se) visualizes intracellular localization .

Q. Methodological Guidance for Data Reporting

- Reproducibility : Document solvent purity, reaction stoichiometry, and equipment calibration in the Methods section. Use IUPAC nomenclature and SMILES notations for clarity .

- Data Contradictions : Employ statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate results using orthogonal techniques (e.g., NMR and Raman spectroscopy) .

- Ethical Compliance : Disclose funding sources, conflicts of interest, and ethical approvals (e.g., for toxicity studies) in accordance with journal guidelines .

Propriétés

IUPAC Name |

phenyl selenohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClSe/c7-8-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCXADMLESSGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205679 | |

| Record name | Chloroselenobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5707-04-0 | |

| Record name | Benzeneselenenyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5707-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroselenobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroselenobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroselenobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.